molecular formula C13H19N3O2S B2919697 N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide CAS No. 904824-98-2

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide

Cat. No.: B2919697
CAS No.: 904824-98-2
M. Wt: 281.37
InChI Key: JKBPBZVPNUVZSP-UHFFFAOYSA-N
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Description

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a thienyl group attached to an ethanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide typically involves the reaction of cyclohexylamine with 2-(2-thienyl)ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve cyclohexylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-(2-thienyl)ethanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, automated purification systems can be used to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its structure-activity relationship is studied to optimize its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. The thienyl group can participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-((Cyclohexylamino)carbonylamino)-2-phenylethanamide
  • N-((Cyclohexylamino)carbonylamino)-2-(2-furyl)ethanamide
  • N-((Cyclohexylamino)carbonylamino)-2-(2-pyridyl)ethanamide

Uniqueness

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-cyclohexyl-3-[(2-thiophen-2-ylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPBZVPNUVZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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